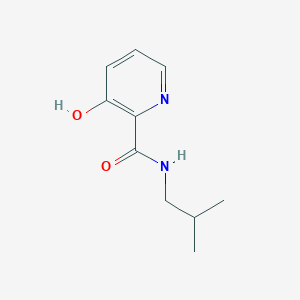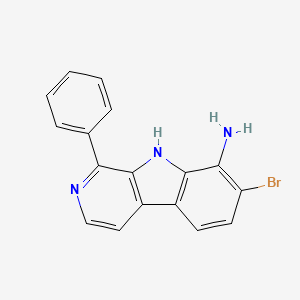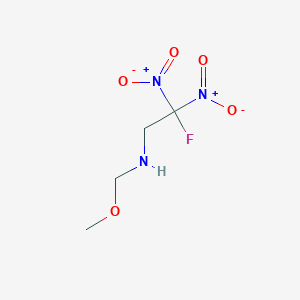
8-Oxo-8-phenyloct-6-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxo-8-phenyloct-6-enal is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of an aldehyde group and a ketone group within its structure
Méthodes De Préparation
The synthesis of 8-Oxo-8-phenyloct-6-enal can be achieved through several synthetic routes. One common method involves the reaction of phenylacetylene with an appropriate aldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
8-Oxo-8-phenyloct-6-enal undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.
Addition: The double bond in the compound allows for addition reactions, such as hydrogenation, where hydrogen is added across the double bond to form a saturated compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Oxo-8-phenyloct-6-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create new products.
Mécanisme D'action
The mechanism of action of 8-Oxo-8-phenyloct-6-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and may include multiple steps, such as binding, activation, and subsequent downstream effects.
Comparaison Avec Des Composés Similaires
8-Oxo-8-phenyloct-6-enal can be compared with other similar compounds, such as:
Benzaldehyde: Both compounds contain an aldehyde group, but this compound has additional functional groups that confer different chemical properties.
Acetophenone: This compound contains a ketone group similar to this compound, but lacks the aldehyde group and double bond.
Cinnamaldehyde: Both compounds have a conjugated system, but this compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, which make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
190522-49-7 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
8-oxo-8-phenyloct-6-enal |
InChI |
InChI=1S/C14H16O2/c15-12-8-3-1-2-7-11-14(16)13-9-5-4-6-10-13/h4-7,9-12H,1-3,8H2 |
Clé InChI |
CYANNSZLLVWFKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)

![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)






![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
